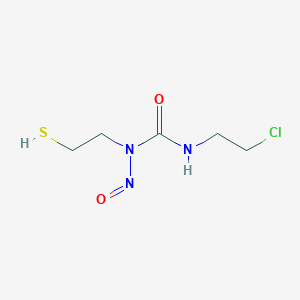
N'-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea is a chemical compound with the molecular formula C₅H₁₀ClN₃O₂S This compound is known for its unique structure, which includes a chloroethyl group, a nitroso group, and a sulfanylethyl group
Méthodes De Préparation
The synthesis of N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea involves several steps. One common method includes the reaction of 2-chloroethylamine hydrochloride with sodium nitrite in the presence of hydrochloric acid to form 2-chloroethyl nitrosoamine. This intermediate is then reacted with 2-mercaptoethylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.
Applications De Recherche Scientifique
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds.
Biology: It has been studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Research has investigated its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process is facilitated by the nitroso group, which can generate reactive intermediates. The sulfanylethyl group may also play a role in stabilizing the compound and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea can be compared with other alkylating agents, such as:
N-methyl-N’-nitro-N-nitrosoguanidine (MNNG): Another nitroso compound with strong alkylating properties.
N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU): A similar compound used in chemotherapy.
N-(2-chloroethyl)-N-nitrosourea (CENU):
Propriétés
Numéro CAS |
90213-07-3 |
|---|---|
Formule moléculaire |
C5H10ClN3O2S |
Poids moléculaire |
211.67 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-1-nitroso-1-(2-sulfanylethyl)urea |
InChI |
InChI=1S/C5H10ClN3O2S/c6-1-2-7-5(10)9(8-11)3-4-12/h12H,1-4H2,(H,7,10) |
Clé InChI |
UQCKUUPSAUPKER-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)NC(=O)N(CCS)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















